molecular formula C16H14O2 B14458538 2(3H)-Furanone, dihydro-4,4-diphenyl- CAS No. 67390-35-6

2(3H)-Furanone, dihydro-4,4-diphenyl-

Cat. No.: B14458538
CAS No.: 67390-35-6
M. Wt: 238.28 g/mol
InChI Key: PEDMNUSVVFKDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Furanone, dihydro-4,4-diphenyl- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure features a furanone ring with two phenyl groups attached, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-4,4-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 4,4-diphenylbutanoic acid. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the furanone ring.

Industrial Production Methods

On an industrial scale, the production of 2(3H)-Furanone, dihydro-4,4-diphenyl- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-4,4-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the furanone ring into a more saturated structure.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated furanone derivatives.

Scientific Research Applications

2(3H)-Furanone, dihydro-4,4-diphenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 2(3H)-Furanone, dihydro-4,4-diphenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, 5-methyl-: Another furanone derivative with a methyl group instead of phenyl groups.

    2(3H)-Furanone, 4-phenyl-: A simpler furanone with only one phenyl group.

    Dibenz[c,e][1,2]azaborine, 5,6-dihydro-4-methyl-6-phenyl-: A compound with a similar structure but containing a boron-nitrogen ring.

Uniqueness

2(3H)-Furanone, dihydro-4,4-diphenyl- is unique due to its two phenyl groups, which confer distinct chemical and biological properties. This structural feature differentiates it from other furanone derivatives and contributes to its specific applications and reactivity.

Properties

CAS No.

67390-35-6

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

4,4-diphenyloxolan-2-one

InChI

InChI=1S/C16H14O2/c17-15-11-16(12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

PEDMNUSVVFKDKG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OCC1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.